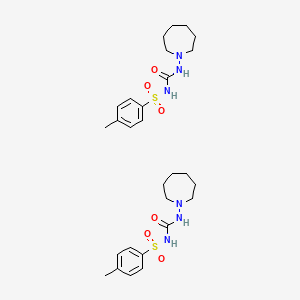
1-(Perhydroazepin-1-yl)-3-tosylurea; 1-(Perhydroazepin-1-yl)-3-p-tolylsulphonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(Perhydroazepin-1-yl)-3-tosylurea typically involves the reaction of perhydroazepine with p-toluenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Perhydroazepine and p-toluenesulfonyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: Perhydroazepine is added to a solution of p-toluenesulfonyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(Perhydroazepin-1-yl)-3-tosylurea.
Industrial production methods for this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
1-(Perhydroazepin-1-yl)-3-tosylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted urea derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Perhydroazepin-1-yl)-3-tosylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Perhydroazepin-1-yl)-3-tosylurea exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(Perhydroazepin-1-yl)-3-tosylurea can be compared with other similar compounds, such as:
1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Tolazamide: A sulfonylurea compound used as an antidiabetic agent, highlighting the potential therapeutic applications of sulfonylurea derivatives.
The uniqueness of 1-(Perhydroazepin-1-yl)-3-tosylurea lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C28H42N6O6S2 |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/2C14H21N3O3S/c2*1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h2*6-9H,2-5,10-11H2,1H3,(H2,15,16,18) |
InChIキー |
XUWXMXJOPNCYSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2.CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















